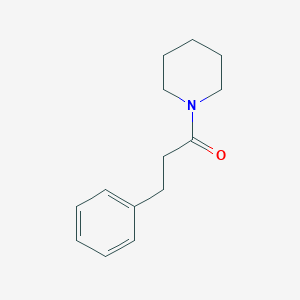

Piperidine, 1-(1-oxo-3-phenylpropyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

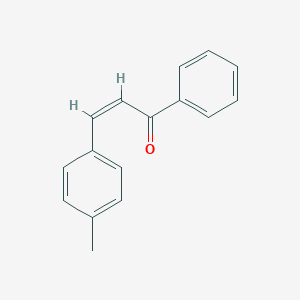

“Piperidine, 1-(1-oxo-3-phenylpropyl)-” is a chemical compound with the molecular formula C14H17NO. Its molecular weight is 215.2909 . It is also known by other names such as Piperidine, 1-cinnamoyl-, 1-Cinnamoylpiperidine, N-(3-Phenylpropenoyl)piperidine, Piperidine, N-[3-phenylpropenoryl]-, and Cinnamyl piperidide .

Synthesis Analysis

The synthesis of piperidine derivatives involves various methods such as N-heterocyclization of primary amines with diols, chlorination of amino alcohols, and cyclocondensation in an alkaline aqueous medium . Other methods include the use of Grignard reagents, intramolecular amination of organoboronates, and rhodium-catalyzed arylation of aliphatic N-tosylaldimines . More specific methods for the synthesis of “Piperidine, 1-(1-oxo-3-phenylpropyl)-” are not available in the retrieved data.Molecular Structure Analysis

The molecular structure of “Piperidine, 1-(1-oxo-3-phenylpropyl)-” can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is KNOXUMZPTHELAO-MDZDMXLPSA-N .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Specific Scientific Field

Pharmacology of Anti-Cancer Drugs

Summary of the Application

Piperidine and its derivative Piperine have been observed to have therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .

Methods of Application or Experimental Procedures

The compounds are administered alone or in combination with other drugs. They regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .

Results or Outcomes

Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Drug Discovery

Specific Scientific Field

Pharmaceutical Sciences

Summary of the Application

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs. Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .

Methods of Application or Experimental Procedures

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Results or Outcomes

This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery .

Monoamine Oxidase Inhibitors

Specific Scientific Field

Neuropharmacology

Summary of the Application

Piperidine derivatives have been found to be active against both types of Monoamine Oxidase (MAO) enzymes, with a greater potency for MAO-A . These enzymes are involved in the breakdown of monoamines in the brain, and their inhibition can be used in the treatment of depression and anxiety disorders .

Methods of Application or Experimental Procedures

The piperidine derivative Piperine was tested for its inhibitory effects on MAO enzymes .

Results or Outcomes

Piperine was found to be active against both types of MAO enzymes, with a greater potency for MAO-A .

Antioxidant Effects

Specific Scientific Field

Pharmacology and Biochemistry

Summary of the Application

Piperidine derivatives, such as Piperine, have been found to have powerful antioxidant action because of their capability of hindering or suppressing free radicals .

Methods of Application or Experimental Procedures

Piperine and other piperidine derivatives are tested for their antioxidant effects in various assays .

Results or Outcomes

Piperine and other piperidine derivatives showed positive antioxidation effects in different assays .

Alzheimer’s Disease Treatment

Summary of the Application

Piperidine derivatives, such as 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups, have been found to have both antiaggregatory and antioxidant effects, which can be beneficial in the treatment of Alzheimer’s disease .

Methods of Application or Experimental Procedures

These compounds are tested for their effects on Alzheimer’s disease in various assays .

Results or Outcomes

The study outlined a multi-targeted approach to Alzheimer’s disease treatment. The compounds showed promising results in the treatment of Alzheimer’s disease .

Antimicrobial Applications

Summary of the Application

Piperidine derivatives have been found to have antimicrobial properties. They are being utilized as antimicrobial agents in different therapeutic applications .

Methods of Application or Experimental Procedures

The compounds are tested for their antimicrobial effects in various assays .

Results or Outcomes

Piperidine derivatives showed positive antimicrobial effects in different assays .

Safety And Hazards

The safety data sheet for piperidine indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is also harmful to aquatic life . When handling piperidine, it is recommended to wear personal protective equipment, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Zukünftige Richtungen

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs. Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

3-phenyl-1-piperidin-1-ylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c16-14(15-11-5-2-6-12-15)10-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJGUDWNFKNCPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359503 |

Source

|

| Record name | Piperidine, 1-(1-oxo-3-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidine, 1-(1-oxo-3-phenylpropyl)- | |

CAS RN |

21924-11-8 |

Source

|

| Record name | Piperidine, 1-(1-oxo-3-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Nitrophenyl)sulfanyl]acetic acid](/img/structure/B181315.png)